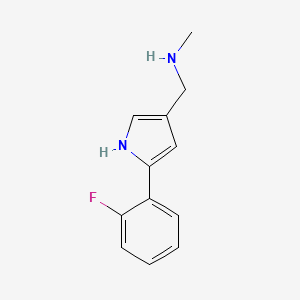
1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine
Overview
Description
“1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine” seems to be a complex organic compound. It appears to contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . The compound also contains a fluorophenyl group, which is a phenyl group (a ring of 6 carbon atoms) with a fluorine atom attached .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, there are methods available for synthesizing similar compounds. For instance, a preparation method for 5-(2-fluorophenyl)-1H-pyrrole-3-formaldehyde involves mixing 2-[2-(2-fluorophenyl)-2-oxoethyl] malononitrile, raney nickel, a solvent, an acidic pH value regulator and a reducing agent, and carrying out a one-step reaction under acidic conditions .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be complex due to the presence of multiple functional groups. The fluorophenyl group would contribute to the aromaticity of the molecule, while the pyrrole ring would introduce a heterocyclic component .
Scientific Research Applications
Potassium-Competitive Acid Blocker Development
- Gastroesophageal Reflux Disease (GERD) Treatment: A novel pyrrole derivative, including 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, was developed as a potent potassium-competitive acid blocker (P-CAB) named TAK-438. This compound has shown significant efficacy in inhibiting gastric acid secretion, surpassing the performance of traditional proton pump inhibitors (PPIs) (Arikawa et al., 2012).
Serotonin Reuptake Transporter (SERT) Inhibition
- Potential Antidepressant Action: Research on a series of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, similar in structure to the specified compound, showed promising in vitro SERT inhibition and in vivo antidepressant activity. These findings indicate potential use in depression treatment (Wunnava et al., 2023).
Antisecretory Effects in Acid-Related Diseases
- Comparison with Lansoprazole: Studies have compared the antisecretory effect of TAK-438 with lansoprazole in animals, showing that TAK-438 provides a more potent and longer-lasting inhibitory effect on gastric acid secretion. This suggests its applicability in treating acid-related diseases more effectively than current treatments (Hori et al., 2011).
Potassium-Competitive Acid Blockers (P-CAB) Mechanism Study
- Pharmacological Effects and Mechanism: Research on TAK-438's pharmacological effects revealed its superior potency and sustainability in inhibiting gastric acid secretion compared to traditional PPIs, offering a novel mechanism of action for treating acid-related diseases (Hori et al., 2010).
High-Throughput Screening for Novel PPIs
- Discovery of Novel Acid Blockers: High-throughput screening identified pyrrole derivatives, including compounds structurally similar to the specified chemical, as prospective acid blockers. This discovery process led to the development of TAK-438, showcasing a method for finding new treatments for acid-related diseases (Kondo et al., 2012).
Mechanism of Action
Target of Action
The primary target of 1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine, also known as Vonoprazan Fumarate Impurity 3, is the H+, K±ATPase enzyme system . This enzyme system is crucial in the final step of acid secretion by gastric parietal cells .
Mode of Action
Vonoprazan Fumarate Impurity 3 inhibits the H+, K±ATPase activities in a reversible and potassium-competitive manner . This inhibition suppresses both basal and stimulated gastric acid secretion at the secretory surface of gastric parietal cells .
Pharmacokinetics
Vonoprazan Fumarate Impurity 3 is absorbed rapidly and reaches maximum plasma concentration at 1.5–2.0 h after oral administration . The plasma protein binding of the compound is 80% in healthy subjects . It distributes extensively into tissues with a mean apparent volume of distribution of 1050 L . The compound is metabolized to inactive metabolites mainly by cytochrome P450 (CYP)3A4 and to some extent by CYP2B6, CYP2C19, CYP2D6, and SULT2A1 . A mass balance study showed that 59% and 8% of the orally administered radioactivity was recovered in urine as metabolites and in an unchanged form, respectively, indicating extensive metabolism .
Action Environment
Environmental factors such as diet and the presence of other medications can influence the compound’s action, efficacy, and stability. For example, food has minimal effect on its intestinal absorption . Also, when Vonoprazan Fumarate Impurity 3 is co-administered with clarithromycin, the mean area under the curve from time zero to infinity of Vonoprazan Fumarate Impurity 3 and clarithromycin were increased by 1.8 and 1.5 times, respectively, compared with the corresponding control values, indicating mutual metabolic inhibition .
Biochemical Analysis
Biochemical Properties
1-(5-(2-fluorophenyl)-1H-pyrrol-3-yl)-N-methylmethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, influencing their function and stability. The nature of these interactions often involves binding to specific active sites on the enzymes, leading to either inhibition or activation of their catalytic activities .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, it has been shown to modulate the activity of key signaling molecules, thereby affecting downstream processes such as cell proliferation, apoptosis, and differentiation . Additionally, it can alter gene expression patterns, leading to changes in the production of various proteins involved in metabolic pathways .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. Furthermore, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in critical cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects on cellular function and metabolism. At higher doses, it can lead to toxic or adverse effects, including cellular damage and apoptosis . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. These interactions can influence metabolic flux and alter the levels of various metabolites . The compound’s metabolism involves its conversion into different metabolites, which can have distinct biological activities .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments . The compound’s distribution can influence its overall efficacy and toxicity .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . The compound’s activity and function can be affected by its localization, as it may interact with different biomolecules in various subcellular environments .
properties
IUPAC Name |
1-[5-(2-fluorophenyl)-1H-pyrrol-3-yl]-N-methylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN2/c1-14-7-9-6-12(15-8-9)10-4-2-3-5-11(10)13/h2-6,8,14-15H,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJZQDVQLOSFFRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CNC(=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

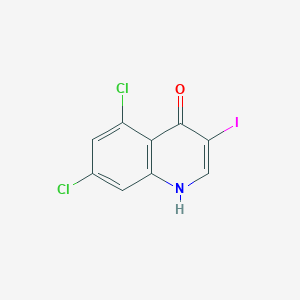
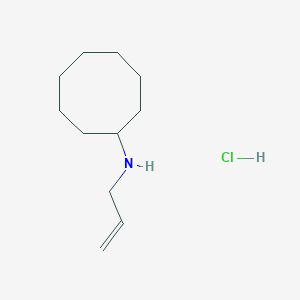
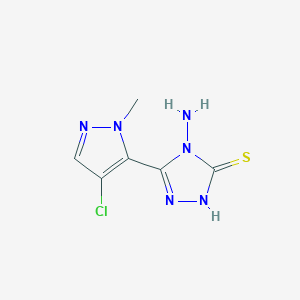
![Methyl 2-[(4-chlorobenzyl)(phenylsulfonyl)amino]benzoate](/img/structure/B1459471.png)
![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-N'-methylthiourea](/img/structure/B1459473.png)
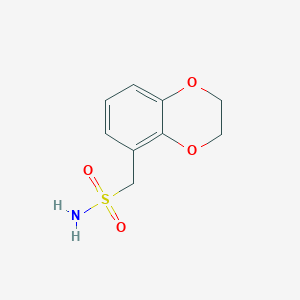
![2-cyclopropyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B1459476.png)
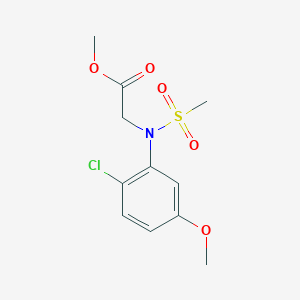



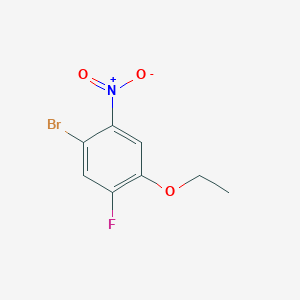
![5,7-Dichloro-2-isopropylpyrazolo[1,5-A]pyrimidine](/img/structure/B1459486.png)
propylamine](/img/structure/B1459488.png)